molecular formula C20H16F3N3O4S B318348 N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE

Cat. No.: B318348
M. Wt: 451.4 g/mol
InChI Key: ZMBIOAXSLWDDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a furan ring, and a trifluoromethyl-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled with the trifluoromethyl-pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent. The final step involves the formation of the butanamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification methods such as chromatography and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-benzodioxol-5-yl)-4-{[4-(2-furyl)-6-(methyl)-2-pyrimidinyl]sulfanyl}butanamide
  • **N-(1,3-benzodioxol-5-yl)-4-{[4-(2-furyl)-6-(chloromethyl)-2-pyrimidinyl]sulfanyl}butanamide

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C20H16F3N3O4S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanamide

InChI

InChI=1S/C20H16F3N3O4S/c21-20(22,23)17-10-13(14-3-1-7-28-14)25-19(26-17)31-8-2-4-18(27)24-12-5-6-15-16(9-12)30-11-29-15/h1,3,5-7,9-10H,2,4,8,11H2,(H,24,27)

InChI Key

ZMBIOAXSLWDDIF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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